Ethyl 4-(2-((5-((3,4-dimethoxybenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Description

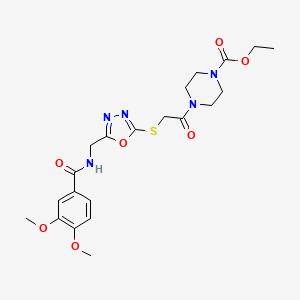

This compound features a piperazine core linked via an acetyl-thio group to a 1,3,4-oxadiazole ring substituted with a 3,4-dimethoxybenzamido methyl moiety. The piperazine moiety enhances solubility and bioavailability, while the oxadiazole ring contributes to metabolic stability and electronic properties. The 3,4-dimethoxybenzamido group may influence receptor binding due to its electron-donating methoxy substituents, which can enhance π-π stacking interactions . This structural architecture is common in pharmaceuticals targeting enzymes or receptors, such as kinase inhibitors or acetylcholinesterase modulators.

Properties

IUPAC Name |

ethyl 4-[2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O7S/c1-4-32-21(29)26-9-7-25(8-10-26)18(27)13-34-20-24-23-17(33-20)12-22-19(28)14-5-6-15(30-2)16(11-14)31-3/h5-6,11H,4,7-10,12-13H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBZXARTAWUGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((5-((3,4-dimethoxybenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. The structure incorporates a piperazine moiety and an oxadiazole ring, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₆H₁₈N₄O₆S

- Molecular Weight : 394.4 g/mol

- CAS Number : 868228-28-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the oxadiazole ring enhances its reactivity and potential for enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for enzymes such as epoxide hydrolases (EHs) and various kinases. For instance, studies have shown that piperazine derivatives can significantly inhibit sEH, which is involved in inflammation and pain pathways .

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For example:

- In vitro studies demonstrated that derivatives with oxadiazole rings exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and leukemia .

- Mechanism : The proposed mechanism includes induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation:

- In vivo studies suggest that these compounds can lower levels of pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways .

Case Studies

- Study on Oxadiazole Derivatives :

- Piperazine-Based Inhibitors :

Data Table: Biological Activities Summary

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the piperazine moiety. The molecular structure includes various functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of oxadiazole, including this compound, exhibit potent anticancer properties. Studies have shown that compounds with oxadiazole scaffolds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For instance, molecular docking studies suggest strong interactions with kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may exhibit inhibitory effects on bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Neuroprotective Effects

Recent research has pointed towards the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress is under investigation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different biological assays:

- Anticancer Assays : A study demonstrated that derivatives containing the oxadiazole ring showed IC50 values in the nanomolar range against breast cancer cell lines .

- Antimicrobial Testing : Another investigation reported significant antibacterial activity against Gram-positive bacteria, indicating potential use in treating infections .

- Neuroprotection : Research focused on the neuroprotective properties highlighted its ability to prevent neuronal apoptosis in models of oxidative stress-induced damage .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the C2 position, facilitated by the electron-deficient nature of the heterocycle. Examples include:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Displacement with amines | DMF, 80°C, K₂CO₃ | Substituted oxadiazole-amine derivatives | |

| Thiol exchange | Ethanol, RT, catalytic HCl | Thioether-modified analogs |

Mechanistic Insight : The oxadiazole’s electrophilic carbon reacts with nucleophiles (e.g., amines, thiols) to form stable adducts, retaining aromaticity post-substitution.

Piperazine Functionalization

The piperazine nitrogen atoms participate in:

Acylation

-

Reagents : Acetyl chloride, chloroacetyl chloride, or benzoyl chloride.

-

Conditions : Anhydrous DCM, triethylamine (TEA), 0–25°C.

-

Outcome : N-acylated derivatives with improved lipophilicity (e.g., N-acetylpiperazine analogs) .

Sulfonylation

-

Reagents : Arylsulfonyl chlorides.

-

Conditions : THF, TEA, 50°C.

-

Product : Sulfonamide derivatives with enhanced metabolic stability .

Oxidation of Thioether Linkage

The –S– group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 12h | Sulfoxide derivative | 75–85% | |

| H₂O₂/Na₂WO₄ | MeOH, reflux, 6h | Sulfone derivative | 60–70% |

Application : Sulfone derivatives exhibit enhanced hydrogen-bonding capacity for target engagement .

Ester Hydrolysis

The ethyl ester hydrolyzes to carboxylic acid under basic or acidic conditions:

| Conditions | Catalyst | Product | Application |

|---|---|---|---|

| 1M NaOH, EtOH/H₂O, reflux | None | Carboxylic acid analog | Improved water solubility |

| 6M HCl, dioxane, 60°C | None | Carboxylic acid analog | Prodrug synthesis |

Note : Hydrolysis kinetics depend on steric hindrance from the piperazine and oxadiazole substituents .

Cross-Coupling Reactions

The aromatic dimethoxybenzamide moiety enables palladium-catalyzed couplings:

| Reaction | Catalysts/Reagents | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs |

Key Finding : Electron-rich aryl groups enhance coupling efficiency, enabling late-stage diversification .

Reductive Amination

The primary amine from hydrolyzed dimethoxybenzamide participates in reductive amination:

| Carbonyl Source | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH, pH 4–5 | N-methylated derivative | 65% |

| Cyclohexanone | NaBH(OAc)₃ | DCE, RT | Cyclohexylamine analog | 55% |

Utility : Expands structural diversity for structure-activity relationship (SAR) studies .

Photochemical Reactions

The oxadiazole ring undergoes UV-induced [3+2] cycloadditions with alkenes or alkynes, forming fused heterocycles (e.g., triazoles) under solvent-free conditions .

Stability Under Physiological Conditions

Hydrolytic Stability :

-

pH 7.4 (PBS) : Ester group hydrolyzes slowly (t₁/₂ = 24h), while oxadiazole remains intact.

-

Liver Microsomes : Rapid N-dealkylation of piperazine occurs (t₁/₂ = 1.5h) .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) | Notes |

|---|---|---|---|

| Piperazine (–N–) | Acylation | 5 | Fast, high-yielding |

| 1,3,4-Oxadiazole | Nucleophilic Substitution | 4 | Position-selective |

| Thioether (–S–) | Oxidation | 3 | Requires strong oxidizers |

| Ester (–COOEt) | Hydrolysis | 2 | pH-dependent |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest analogs differ in heterocyclic rings (oxadiazole vs. thiadiazole), substituent groups, and linker regions. Below is a comparative analysis:

Key Observations

Heterocycle Impact :

- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives (e.g., the target compound) exhibit greater metabolic stability and reduced toxicity compared to thiadiazole analogs, as sulfur in thiadiazole may lead to reactive metabolites .

- Electronic Properties : Oxadiazoles have higher electron density, improving interactions with aromatic residues in enzymes .

Substituent Effects: 3,4-Dimethoxybenzamido (target compound) vs. Nitroaryl vs. Dimethoxy: Nitro groups (e.g., in ) are electron-withdrawing, reducing bioavailability but increasing reactivity for prodrug activation .

Biological Activity :

- Compounds with piperazine-linked isoxazoles () show histone deacetylase (HDAC) inhibition, suggesting the target compound’s piperazine-oxadiazole system may also target epigenetic enzymes.

- Thiadiazole derivatives () demonstrate acetylcholinesterase inhibition, but oxadiazole analogs might exhibit milder effects due to reduced electrophilicity.

Synthetic Routes :

- The target compound likely employs cyclization of thiosemicarbazide derivatives (as in ) to form the oxadiazole ring, followed by piperazine coupling via nucleophilic substitution (e.g., using DMF/NaHCO3 conditions, ).

- Suzuki-Miyaura coupling () or Pd-catalyzed reactions are alternatives for introducing aryl groups .

Research Findings and Challenges

- Virtual Screening : Structural similarity metrics () highlight the importance of the oxadiazole-piperazine framework in predicting biological activity, but substituent variations complicate direct comparisons .

- Toxicity Profile : Thiadiazole analogs () report higher cytotoxicity, whereas oxadiazoles are generally better tolerated, emphasizing the target compound’s therapeutic advantage .

Q & A

Q. What are the key synthetic strategies for constructing the 1,3,4-oxadiazole and thioacetyl moieties in this compound?

The synthesis involves sequential steps:

- Oxadiazole formation : Cyclization of a thiohydrazide intermediate (derived from hydrazine hydrate and carbon disulfide) under basic conditions (e.g., KOH), as demonstrated for analogous oxadiazole-thio derivatives .

- Thioether linkage : Nucleophilic substitution of a chloroacetyl group with a thiol-containing oxadiazole intermediate, similar to methods used for chloroacetyl-piperazine derivatives .

- Amide coupling : Activation of 3,4-dimethoxybenzoic acid to its acid chloride, followed by reaction with an aminomethyl-oxadiazole intermediate .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR : Distinct ¹H-NMR signals for the piperazine ring (δ 2.5–3.5 ppm), oxadiazole-linked methylene (δ 4.0–4.5 ppm), and methoxy groups (δ 3.8–4.0 ppm). ¹³C-NMR identifies carbonyl carbons (amide: ~165–170 ppm; oxadiazole: ~160–165 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for the labile thioacetyl group .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. What are the stability concerns for this compound under standard laboratory conditions?

- Thioacetyl group : Prone to oxidation; store under inert atmosphere (N₂/Ar) and avoid prolonged exposure to light or oxidizing agents .

- Oxadiazole ring : Hydrolytically stable under neutral conditions but may degrade in strongly acidic/basic environments. Monitor via TLC or HPLC during reactions .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the 1,3,4-oxadiazole ring influence reactivity in downstream functionalization?

The oxadiazole’s electron-deficient character enhances the electrophilicity of adjacent groups (e.g., thioacetyl), facilitating nucleophilic attacks. However, it may reduce the nucleophilicity of the piperazine nitrogen, requiring optimized conditions for further substitutions . Computational studies (DFT) can predict charge distribution and guide reaction design .

Q. What strategies resolve contradictions in reported synthetic yields for similar piperazine-oxadiazole hybrids?

- Reaction optimization : Adjust stoichiometry (e.g., excess Lawesson’s reagent for thiolation) or catalysts (e.g., triethylamine for amide coupling) .

- Purification : Use column chromatography with silica-Trisamine blends or reverse-phase HPLC to isolate pure products, as demonstrated for tert-butyl piperazine derivatives .

- Data validation : Cross-validate spectral data with analogs (e.g., comparing methoxybenzamide shifts in ¹H-NMR) .

Q. How does the conformational flexibility of the piperazine ring affect interactions with biological targets?

- Dynamic behavior : Piperazine’s chair-flip equilibrium modulates spatial orientation of the oxadiazole and benzamide groups, impacting binding affinity. Molecular dynamics simulations can model these conformations .

- Bioactivity correlation : Compare activity of rigidified piperazine analogs (e.g., tert-butyl carboxylate derivatives) to assess conformational effects .

Q. What methodologies address conflicting reports on the hydrolytic stability of the thioacetyl-oxadiazole linkage?

- Kinetic studies : Monitor degradation rates under varying pH (e.g., phosphate buffers) via UV-Vis or LC-MS. Stabilizing additives (e.g., antioxidants like BHT) may prolong shelf-life .

- Comparative analysis : Benchmark against structurally similar compounds (e.g., oxadiazole-sulfonyl vs. oxadiazole-thio derivatives) to identify structural determinants of stability .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions for thioacetyl coupling to minimize oxidation .

- Characterization : Use DEPT-135 NMR to differentiate CH₂ groups in the piperazine ring .

- Data interpretation : Leverage computational tools (e.g., Gaussian for DFT, PyMOL for docking) to rationalize electronic and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.